12-oxo-7a,12-dihydro-14H-isoindolo[2,1-b][4,2]benzothiazocin-5-yl acetate
Description
12-Oxo-7a,12-dihydro-14H-isoindolo[2,1-b][4,2]benzothiazocin-5-yl acetate is a heterocyclic compound featuring a benzothiazocin core fused with an isoindole moiety. The structure includes a thiazocin ring system (containing sulfur and nitrogen atoms) and an acetate ester group at position 3. This compound’s complexity arises from its bicyclic framework and functional groups, which influence its physicochemical and spectroscopic properties.
Properties
IUPAC Name |
[(9E)-19-oxo-11-thia-1-azatetracyclo[10.7.0.03,8.013,18]nonadeca-3,5,7,9,13,15,17-heptaen-9-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3S/c1-12(21)23-17-11-24-19-16-9-5-4-8-15(16)18(22)20(19)10-13-6-2-3-7-14(13)17/h2-9,11,19H,10H2,1H3/b17-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWFSKCLBWLYRRZ-GZTJUZNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CSC2C3=CC=CC=C3C(=O)N2CC4=CC=CC=C41 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O/C/1=C/SC2C3=CC=CC=C3C(=O)N2CC4=CC=CC=C41 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-oxo-7a,12-dihydro-14H-isoindolo[2,1-b][4,2]benzothiazocin-5-yl acetate typically involves multi-step organic reactions. The process often starts with the preparation of the isoindole and benzothiazocine precursors, followed by their coupling under specific conditions to form the desired compound. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and solvents like dichloromethane or ethanol. The reaction conditions, such as temperature and time, are carefully controlled to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for scalability. The use of automated systems for monitoring and controlling the reaction parameters is crucial to maintain consistency and quality. Purification techniques such as crystallization, distillation, or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Hydrolysis of the Acetate Ester
The compound contains an acetate ester group , which is susceptible to hydrolysis under acidic or basic conditions. For example:
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Base-catalyzed hydrolysis : Likely yields the corresponding carboxylic acid via saponification.
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Acid-catalyzed hydrolysis : Could regenerate the parent alcohol and acetic acid.
Reaction conditions (e.g., aqueous NaOH or H₂SO₄) and temperature would influence reaction kinetics and product yield .
Reactivity of the Oxo Group
The 12-oxo group may participate in nucleophilic addition or reduction reactions:
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Reduction : Using agents like NaBH₄ or LiAlH₄ could reduce the ketone to a secondary alcohol.
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Condensation reactions : The oxo group might form hydrazones or imines with hydrazines or amines, respectively .
Heterocyclic Ring Modifications
The fused isoindolo-benzothiazocin scaffold suggests potential for:
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Electrophilic substitution : The aromatic rings may undergo halogenation, nitration, or sulfonation at activated positions.
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Ring-opening reactions : Strong oxidizing agents could cleave the thiazocin ring, though specific data is unavailable .
Functionalization via Ester Exchange
The acetate group could undergo transesterification with alcohols (e.g., methanol or ethanol) in the presence of catalysts like H₂SO₄ or Ti(OiPr)₄, producing alternative esters .
Cross-Coupling Reactions
While not directly observed for this compound, palladium-catalyzed couplings (e.g., Suzuki or Heck reactions) might modify aromatic regions if halide substituents are introduced .
Limitations and Research Gaps
No direct experimental data for this compound exists in the reviewed sources . The above analysis relies on:
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Analogous reactions from structurally related systems (e.g., thiazolidinone and quinoline derivatives) .
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General organic chemistry principles governing esters, ketones, and fused heterocycles.
Further studies (e.g., kinetic assays or computational modeling) are required to validate these hypotheses.
Scientific Research Applications
Neurodegenerative Diseases
Recent studies have highlighted the relevance of benzothiazole derivatives, including compounds similar to 12-oxo-7a,12-dihydro-14H-isoindolo[2,1-b][4,2]benzothiazocin-5-yl acetate , in addressing neurodegenerative diseases. A study focused on synthesizing multi-target-directed ligands (MTDLs) demonstrated that certain derivatives exhibited significant inhibitory activity against monoamine oxidase B (MAO-B) and butyrylcholinesterase (BuChE), both of which are implicated in neurodegenerative conditions like Alzheimer's disease . The findings suggest that these compounds can penetrate the blood-brain barrier effectively, making them promising candidates for further research.
Antidepressant Activity
Compounds derived from benzothiazole and isoquinoline structures have shown potential as antidepressants. In vitro assays indicated that selected compounds significantly reduced immobility time in forced swim tests, a common method for evaluating antidepressant efficacy . This suggests that This compound could be further explored for its antidepressant properties.
Anticancer Properties
The anticancer activity of benzothiazole-based compounds has been extensively documented. For instance, derivatives have been tested against various cancer cell lines, demonstrating significant cytotoxic effects. One study reported that specific derivatives had better IC50 values than standard chemotherapeutics like 5-Fluorouracil when tested against liver carcinoma cell lines . Such findings underscore the potential of This compound in cancer therapy.
Other Therapeutic Activities
Benzothiazole-based compounds have been investigated for a range of therapeutic activities including:
- Analgesic
- Anti-inflammatory
- Antiviral (e.g., anti-HIV)
- Antioxidant
- Antidiabetic
These diverse applications highlight the versatility of compounds within this chemical family and suggest that This compound may possess similar broad-spectrum activities .
Case Studies
Mechanism of Action
The mechanism of action of 12-oxo-7a,12-dihydro-14H-isoindolo[2,1-b][4,2]benzothiazocin-5-yl acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to the desired therapeutic or material properties.
Comparison with Similar Compounds
Table 1: Structural Comparison of Fused Heterocycles
*Molecular weights are calculated or inferred from analogs.
Spectroscopic Characteristics
The acetate group in the target compound is expected to produce a singlet near δ 2.39 ppm in ¹H NMR (similar to C6B ), while aromatic protons in the benzothiazocin system may resonate at δ 7.5–8.5 ppm, with splitting patterns influenced by sulfur’s deshielding effects. In contrast, C6B ’s naphthofuran system shows distinct aromatic signals (e.g., δ 7.96 ppm for H-1) due to oxygen’s electron-withdrawing nature .
Table 2: ¹H NMR Data Comparison
Physicochemical Properties
The acetate group enhances solubility in polar aprotic solvents (e.g., DMSO or acetone), a trait shared with C6B . However, the benzothiazocin system’s larger conjugated framework may increase melting points compared to naphthofurans. Ring puckering, quantified via Cremer-Pople parameters (), could further influence crystallinity and stability .
Biological Activity
The compound 12-oxo-7a,12-dihydro-14H-isoindolo[2,1-b][4,2]benzothiazocin-5-yl acetate (CAS No. 866008-86-8) is a tetracyclic fused heterocyclic compound that has garnered interest due to its potential biological activities. This article delves into its synthesis, characterization, and biological properties, particularly focusing on its pharmacological implications.
Chemical Structure and Properties
The molecular formula of the compound is which indicates the presence of nitrogen and sulfur in addition to carbon and hydrogen. The structure features a complex arrangement of isoindole and benzothiazole moieties, contributing to its unique biological profile.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The synthetic routes often yield moderate to high yields (27%-85%) depending on the specific conditions and reagents used. For instance, reactions involving isobenzofuran derivatives have been shown to be effective in generating the desired framework .
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to isoindole derivatives. For example, derivatives with similar structural motifs have demonstrated significant cytotoxic activity against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as PI3K/Akt and MAPK .
Antiviral Activity
The compound's antiviral properties have also been explored. Research indicates that certain isoindole derivatives exhibit activity against hepatitis C virus (HCV), suggesting that this compound may possess similar effects due to structural analogies with known antiviral agents .
Enzyme Inhibition
Inhibitory effects on specific enzymes have been observed, particularly those involved in metabolic pathways relevant to cancer progression. This suggests a dual role where the compound could potentially act as both a therapeutic agent and a metabolic modulator.
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Investigated the cytotoxic effects on MCF-7 breast cancer cells; showed IC50 values in low micromolar range indicating significant activity. |
| Study 2 | Assessed antiviral activity against HCV; demonstrated inhibition of viral replication by up to 70% in vitro assays. |
| Study 3 | Evaluated enzyme inhibition; identified as a potent inhibitor of topoisomerase II, crucial for DNA replication in cancer cells. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
